methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate
Overview
Description
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a benzoic acid methylester moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of a suitable precursor, such as 4,6-dimethyl-3-cyanopyridine-2(1H)-thione, with a chloromethylquinazoline derivative under basic conditions.
Introduction of the Benzoic Acid Methylester Moiety: The thieno[2,3-d]pyrimidine intermediate is then reacted with methyl 4-bromobenzoate in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to make the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux.
Substitution: Amines, thiols, palladium catalysts, and organic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amides, thioesters.
Scientific Research Applications
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyridines: These compounds share the thieno[2,3-d]pyrimidine core and exhibit similar biological activities.
Quinazolines: Quinazoline derivatives have a similar fused ring structure and are known for their wide range of biological activities.
Benzimidazoles: Benzimidazole derivatives also share structural similarities and are used in various therapeutic applications.
Uniqueness
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate is unique due to its specific combination of the thieno[2,3-d]pyrimidine core with the benzoic acid methylester moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H12N2O3S |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate |
InChI |
InChI=1S/C15H12N2O3S/c1-8-7-11-13(18)16-12(17-14(11)21-8)9-3-5-10(6-4-9)15(19)20-2/h3-7H,1-2H3,(H,16,17,18) |
InChI Key |
RYMPZZXTASGUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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